molecular formula C10H12FNOS B2448352 5-Fluoro-2-(thian-4-yloxy)pyridine CAS No. 2197829-23-3

5-Fluoro-2-(thian-4-yloxy)pyridine

Cat. No.: B2448352
CAS No.: 2197829-23-3
M. Wt: 213.27
InChI Key: PCNNXWZUWPHQSU-UHFFFAOYSA-N
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Description

5-Fluoro-2-(thian-4-yloxy)pyridine: is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties, which make them valuable in various scientific and industrial applications. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and stability, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing fluorinated pyridines is the Baltz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods: Industrial production of 5-Fluoro-2-(thian-4-yloxy)pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-(thian-4-yloxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridines .

Scientific Research Applications

Chemistry: 5-Fluoro-2-(thian-4-yloxy)pyridine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .

Biology: In biological research, fluorinated pyridines are studied for their potential as enzyme inhibitors and receptor modulators. The presence of fluorine can enhance the compound’s binding affinity and selectivity for specific biological targets .

Medicine: Fluorinated pyridines, including this compound, are investigated for their potential as pharmaceutical agents. Their unique properties can improve the pharmacokinetic and pharmacodynamic profiles of drugs .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(thian-4-yloxy)pyridine involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding to enzymes and receptors, potentially inhibiting their activity. The thian-4-yloxy group may also contribute to the compound’s overall binding affinity and selectivity .

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-2-(thian-4-yloxy)pyridine is unique due to the presence of both a fluorine atom and a thian-4-yloxy group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

5-fluoro-2-(thian-4-yloxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNOS/c11-8-1-2-10(12-7-8)13-9-3-5-14-6-4-9/h1-2,7,9H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNNXWZUWPHQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1OC2=NC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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